Centrinone
Overview
Description
Chemical Reactions Analysis
Centrinone exhibits more than 1000-fold selectivity for Plk4 over Aurora A/B and does not affect cellular Aurora A or B substrate phosphorylation at concentrations that deplete centrosomes . Centrinone treatment of HeLa human cervical carcinoma cells leads to a progressive reduction in foci containing centriolar and pericentriolar material markers at each round of cell division, until most cells lack centrioles and centrosomes .Scientific Research Applications
Centriole Depletion in Cancer and Normal Cells : Wong et al. (2015) developed centrinone as a reversible inhibitor of Polo-like kinase 4 (Plk4), a protein kinase essential for centriole assembly. They found that centrinone treatment led to centrosome depletion in human cells. Interestingly, while cancer cells continued to divide in the absence of centrosomes, normal cells stopped dividing. This suggests a fundamental difference in how cancer cells and normal cells respond to centrosome loss (Wong et al., 2015).
Mechanism of p53 Activation : Meitinger et al. (2016) identified a 53BP1-USP28 module critical for communicating mitotic challenges to the p53 circuit, which is activated after centrosome loss or extended mitotic duration. This study provides insight into the cellular responses to mitotic stress induced by centrosome depletion with centrinone (Meitinger et al., 2016).
Centrosome-independent Spindle Bipolarization : Takeda et al. (2020) discussed the roles of centrosomes and the effect of centrinone in eliminating centrosomes from cells. Their findings contribute to understanding the mechanism of centrosome-independent spindle bipolarization, an important aspect of cell division (Takeda et al., 2020).
Anticancer Effects in Ewing’s Sarcoma : Kerschner-Morales et al. (2020) studied the effects of centrinone on Ewing’s sarcoma cells, a type of childhood cancer. They observed that centrinone induced cell death and cell cycle arrest in these cancer cells, suggesting its potential as a therapeutic agent (Kerschner-Morales et al., 2020).
Role in Acute Myeloid Leukemia (AML) : Mu et al. (2022) investigated the role of PLK4 and the effect of Centrinone in acute myeloid leukemia (AML). They found that Centrinone inhibited AML cell proliferation, induced apoptosis, and caused cell cycle arrest. This study highlights the potential of Centrinone in AML treatment (Mu et al., 2022).
Targeting Centrosome Amplification in Melanoma : Denu et al. (2018) examined the role of centriole overduplication, a process that can be inhibited by centrinone, in melanoma. They found that centriole overduplication is a predominant mechanism leading to centrosome amplification in melanoma, suggesting a therapeutic potential of PLK4 inhibition in this context (Denu et al., 2018).
Safety And Hazards
Future Directions
Centrinone plays an essential role in epithelial cancers and should be further explored as a potential biomarker and/or therapeutic target . Continued detailed exploration of available and next-generation PLK4 inhibitors may provide a new dimension for novel cancer therapeutics following successful clinical trials .
properties
IUPAC Name |
2-[2-fluoro-4-[(2-fluoro-3-nitrophenyl)methylsulfonyl]phenyl]sulfanyl-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-morpholin-4-ylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F2N7O6S2/c1-15-12-21(33-32-15)29-24-23(40-2)25(34-8-10-41-11-9-34)31-26(30-24)42-20-7-6-17(13-18(20)27)43(38,39)14-16-4-3-5-19(22(16)28)35(36)37/h3-7,12-13H,8-11,14H2,1-2H3,(H2,29,30,31,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJSKDRCUMVWKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=C(C(=NC(=N2)SC3=C(C=C(C=C3)S(=O)(=O)CC4=C(C(=CC=C4)[N+](=O)[O-])F)F)N5CCOCC5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F2N7O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Centrinone |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.